molecular formula C51H84O22 B1236560 Protoneodioscin

Protoneodioscin

Cat. No.: B1236560
M. Wt: 1049.2 g/mol
InChI Key: LVTJOONKWUXEFR-ZKTFDPTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Protoneodioscin” is a highly complex organic molecule. It features multiple hydroxyl groups, cyclic structures, and stereocenters, indicating its potential biological activity and complexity in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common methods might include:

    Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups.

    Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry.

    Coupling Reactions: Using reagents like DCC (dicyclohexylcarbodiimide) for esterification or amide bond formation.

Industrial Production Methods

Industrial production would likely involve optimization of these synthetic steps for scale-up, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: Reduction of any ketone or aldehyde groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate) or Swern oxidation.

    Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Using reagents like TsCl (Tosyl chloride) for converting hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: As a building block for the synthesis of other complex organic molecules.

    Catalysis: Potential use as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its complex structure.

    Biological Activity: Investigation of its effects on cellular processes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

    Therapeutic Applications: Exploring its potential therapeutic effects in various diseases.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Biotechnology: Application in biotechnological processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such complex molecules can interact with multiple molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Other Polyhydroxylated Compounds: Compounds with multiple hydroxyl groups, such as sugars and sugar alcohols.

    Complex Natural Products: Similar to complex natural products like steroids and terpenes.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, stereochemistry, and cyclic structures, which may confer unique biological activities and synthetic challenges.

Properties

Molecular Formula

C51H84O22

Molecular Weight

1049.2 g/mol

IUPAC Name

2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3/t20-,21-,22?,23?,25-,26+,27-,28-,29-,30?,31?,32-,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49-,50-,51+/m0/s1

InChI Key

LVTJOONKWUXEFR-ZKTFDPTGSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)COC9C(C(C(C(O9)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Synonyms

NSC-698789
NSC698789
protoneodioscin

Origin of Product

United States

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